molecular formula C13H14N2O3 B160237 N-Acetyl-D-tryptophan CAS No. 2280-01-5

N-Acetyl-D-tryptophan

Cat. No.: B160237
CAS No.: 2280-01-5
M. Wt: 246.26 g/mol
InChI Key: DZTHIGRZJZPRDV-GFCCVEGCSA-N
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Description

N-Acetyl-D-tryptophan is a chiral derivative of the essential amino acid tryptophan, characterized by its D-configuration and an acetyl group protecting the amino functionality. This compound is provided as a white to off-white crystalline powder with a high level of purity (>98.0% by HPLC) and optical purity (min. 98.0 ee%), making it a critical reagent in sophisticated research applications. It has a melting point of approximately 186 °C and is soluble in solvents such as methanol. In research settings, this compound has been investigated for its role in protecting therapeutic proteins from oxidation; it can act as a sacrificial antioxidant in biopharmaceutical formulations, helping to stabilize monoclonal antibodies and human serum albumin by mitigating oxidative stress on tryptophan residues. Its degradation profile under various stress conditions has been characterized, with identified degradants including N-Acetyl-oxyindolylalanine and N-Acetyl-kynurenine. Unlike its isomer N-Acetyl-L-tryptophan, which has demonstrated neuroprotective and radioprotective effects in models of amyotrophic lateral sclerosis and radiation-induced cell death, the D-isomer has shown a lack of such biological activity in comparative studies, highlighting the significance of its stereochemistry for specific biological interactions. This makes this compound a vital compound for studies focusing on stereospecificity, mechanism of action, and as a building block in organic and medicinal chemistry for the synthesis of more complex molecules. Researchers value this compound for exploring enzyme specificity, developing chiral catalysts, and formulating stable protein therapeutics. Handle this light-sensitive compound with care, storing it in a cool, dark place under inert conditions.

Properties

IUPAC Name

(2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTHIGRZJZPRDV-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301018144
Record name N-Acetyl-D-tryptophan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193737
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2280-01-5
Record name N-Acetyl-D-tryptophan
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Acetyl-D-tryptophan
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Record name N-Acetyl-D-tryptophan
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Record name N-acetyl-D-tryptophan
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-D-tryptophan is typically synthesized through the acetylation of D-tryptophan. One common method involves the reaction of D-tryptophan with acetic anhydride under controlled conditions . Another method involves a cascade reaction starting from indole methylene hydantoin, which undergoes hydrogenation, hydrolysis, and acetylation to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using standard amino acid synthesis techniques. The process typically includes the use of sodium hydroxide as a solvent and involves multiple steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Strong nucleophiles like sodium hydroxide are often employed.

Major Products Formed: The major products formed from these reactions include various degradation products, such as tryptophan and its derivatives .

Scientific Research Applications

Neuroprotective Properties

Research indicates that N-acetyl-D-tryptophan may possess neuroprotective effects, although findings are primarily focused on its L-isomer. However, some studies suggest that D-tryptophan derivatives can influence neuroinflammatory responses and neuronal health.

Metabolic Disorders

This compound’s role in metabolic regulation has been investigated, particularly concerning its impact on insulin sensitivity and glucose metabolism.

  • Insulin Sensitivity : Some studies have suggested that tryptophan metabolites can affect insulin signaling pathways. While direct studies on NADTrp are sparse, it is plausible that it may share similar pathways with L-tryptophan derivatives .

Therapeutic Potential in Pain Management

The analgesic properties of tryptophan derivatives have been noted in various studies. This compound may contribute to pain modulation through its interaction with neurokinin receptors.

  • Neurokinin Receptor Interaction : Research indicates that tryptophan derivatives can influence the activity of neurokinin receptors, which are involved in pain perception and inflammatory responses. This suggests potential applications for NADTrp in pain management therapies .

Role in Gastrointestinal Health

Emerging research highlights the potential role of tryptophan derivatives in gut health, particularly concerning the gut-brain axis.

  • Gut Microbiota Interaction : Tryptophan metabolism is closely linked to gut microbiota composition and function. NADTrp could potentially influence microbial profiles or metabolic pathways related to gut health, although specific studies on this compound are needed to confirm these effects .

Summary Table of Applications

Application AreaDescriptionEvidence Level
NeuroprotectionPotential to reduce neuroinflammation and protect neuronal cells from apoptosisModerate
Metabolic RegulationPossible effects on insulin sensitivity and glucose metabolismLow
Pain ManagementInteraction with neurokinin receptors may provide analgesic effectsModerate
Gastrointestinal HealthInfluence on gut microbiota and metabolic pathways related to gastrointestinal healthLow

Mechanism of Action

N-Acetyl-D-tryptophan exerts its effects primarily through its role as a precursor in biochemical pathways. It is involved in the synthesis of proteins and peptides, where it acts by donating its acetyl group to other molecules. This acetylation process is crucial for the stability and function of many proteins .

Comparison with Similar Compounds

N-Acetyl-L-Tryptophan

  • Structural Difference : L-isomer configuration versus D-isomer.
  • Pharmaceutical Use: Certified as a reference material for quality control in drug development .
  • Metabolic Role: Not implicated in cancer biomarkers, unlike its D-counterpart.

N-Acetyl-DL-Tryptophan (Racemic Mixture)

  • Composition : Contains both D- and L-isomers.
  • Functional Implications: Biological activity may depend on isomer-specific interactions. Limited evidence on distinct roles compared to pure enantiomers.

Other N-Acylated Amino Acids

  • N-Acetyl-L-Leucine and N-Acetyl-Glutamic Acid: Shared Pathway: Biosynthesized via N-acetyl-(amino acid) synthase from acetyl-CoA and specific amino acids . Divergent Roles: In non-small cell lung cancer (NSCLC), both N-Acetyl-D-tryptophan and N-Acetyl-L-leucine levels increase post-treatment with EGFR-TKIs or PD-1/PD-L1 inhibitors, suggesting overlapping metabolic regulation but distinct downstream effects .

Key Research Findings

Disease Biomarkers

Compound Role in Disease Sensitivity/Specificity Reference
This compound TNBC vs. non-TNBC discrimination 90% / 91.3%
N-Acetyl-L-Tryptophan Neuroprotection in ALS Not quantified

Immunomodulatory Effects

Compound Effect on Cytokines Significance (p-value) Reference
This compound ↓ IL-2, ↑ TGF-β p = 0.001 (IL-2)
N-Acetyl-L-Tryptophan No reported immune role N/A

Agricultural Impact

Compound Function in Rhizosphere Ecological Role Reference
This compound Allelochemical Inhibits plant growth
Succinic Acid Allelochemical Inhibits seed germination

Metabolic and Pharmacological Pathways

Pharmacokinetics

  • This compound: Detected in NSCLC patients post-immunotherapy, suggesting its role as a treatment response biomarker .
  • N-Acetyl-L-Tryptophan : Used in pharmaceutical standards due to established safety profiles .

Commercial and Analytical Considerations

  • Purity : this compound is commercially available at ≥98% purity (HPLC) .
  • Suppliers : Major suppliers include TCI America, Biosynth AG, and Watanabe Chemical .
  • Analytical Data : Detailed GC-MS and LC-MS/MS spectra available for identification .

Biological Activity

N-Acetyl-D-tryptophan (D-NAT) is a derivative of the amino acid tryptophan, which has garnered attention for its potential biological activities. This article explores the biological activity of D-NAT, including its effects on cellular mechanisms, neuroprotection, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an acetylated form of D-tryptophan. Its chemical structure can be represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}

This compound exhibits properties similar to its L-isomer (N-acetyl-L-tryptophan), but with distinct biological activities.

Neuroprotective Effects

Research indicates that N-acetyl-L-tryptophan (L-NAT) displays significant neuroprotective properties, particularly in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). In contrast, studies have shown that D-NAT does not exhibit the same protective effects. For instance, L-NAT has been documented to inhibit mitochondrial dysfunction and apoptosis in motor neuron-like cells, while D-NAT lacks these neuroprotective capabilities .

Inflammatory Responses

Inflammation plays a crucial role in various diseases, including neurodegenerative disorders. L-NAT has been shown to inhibit the secretion of pro-inflammatory cytokines and reduce oxidative stress, mechanisms that are not observed with D-NAT. This suggests that while L-NAT may have therapeutic potential in inflammatory conditions, D-NAT does not contribute similarly .

Comparative Analysis of this compound and N-Acetyl-L-Tryptophan

PropertyThis compound (D-NAT)N-Acetyl-L-Tryptophan (L-NAT)
NeuroprotectionNo significant effectSignificant neuroprotection
Anti-inflammatory activityLimitedStrong anti-inflammatory effects
Mitochondrial protectionNoneProtects against dysfunction
Cytokine modulationNot effectiveReduces pro-inflammatory cytokines

Case Studies and Research Findings

  • Neuroprotection in ALS Models : A study demonstrated that L-NAT effectively protects NSC-34 motor neuron-like cells from cell death by inhibiting mitochondrial cytochrome c release. D-NAT did not show similar protective properties .
  • Hepatic Ischemia-Reperfusion Injury : Research on L-NAT indicated its role in protecting hepatocytes during ischemia-reperfusion injury by modulating TLR4/NLRP3 signaling pathways. No studies have reported similar findings for D-NAT .
  • Radioprotection : L-NAT has also been evaluated for its radioprotective effects in rodent models, showcasing its ability to mitigate damage from radiation exposure. There is no evidence suggesting that D-NAT possesses radioprotective properties .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying N-Acetyl-D-tryptophan purity and detecting organic impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (e.g., Macherey-Nagel Nucleosil 100-5 C18) is widely used. Retention times for N-Acetyl-DL-tryptophan and related impurities (e.g., tryptophan-related compound A) are approximately 26.7 and 32.6 minutes, respectively, under optimized conditions. This method ensures detection limits below 0.05% for impurities .
  • Key Parameters : Mobile phase composition (e.g., water/acetonitrile gradients), column temperature (25–30°C), and UV detection at 280 nm.

Q. How does this compound differ structurally and functionally from its L-enantiomer?

  • Methodological Answer : Chirality significantly impacts biological activity. For example, molecular modeling and NMR studies reveal that N-Acetyl-L-tryptophan (L-NAT) forms a stable complex with neurokinin-1 receptors (NK-1R), whereas the D-enantiomer shows negligible binding. This difference is critical in neuroprotection studies, where L-NAT inhibits caspase activation and mitochondrial cytochrome c release in ALS models, but D-NAT does not .
  • Analytical Tools : Chiral separation via HPLC with chiral columns or nuclear magnetic resonance (NMR) spectroscopy using β-cyclodextrin as a chiral selector .

Q. What are the primary biochemical pathways involving this compound in mammalian systems?

  • Methodological Answer : While N-Acetyl-L-tryptophan is implicated in tryptophan catabolism via indoleamine 2,3-dioxygenase (IDO) to modulate immune tolerance, the D-enantiomer lacks this activity. Experimental validation involves IDO enzyme assays and LC-MS/MS to quantify kynurenine metabolites .
  • Key Model : Use IDO-expressing cell lines (e.g., macrophages) treated with interferon-γ to induce tryptophan degradation.

Advanced Research Questions

Q. How can researchers resolve contradictory data on the neuroprotective effects of this compound across different experimental models?

  • Methodological Answer : Contradictions may arise from enantiomeric purity, cell type specificity, or assay conditions. For example, in ALS models, L-NAT reduces caspase-3 activation by 40–60% in NSC-34 motor neurons, while D-NAT shows no effect. Ensure enantiomeric purity via chiral HPLC and validate results across primary neurons and in vivo models .
  • Troubleshooting : Include internal controls (e.g., commercial reference standards from NIST or USP) and replicate experiments in blinded setups .

Q. What molecular interactions underlie the enantioselective recognition of this compound by β-cyclodextrin?

  • Methodological Answer : 2D ROESY NMR studies demonstrate that the indole ring of D-NAT interacts with β-cyclodextrin’s hydrophobic cavity, while the acetyl group forms hydrogen bonds with hydroxyl residues. These interactions are weaker compared to L-NAT, explaining differential stability constants (e.g., K_L/K_D = 2.3 at 300 K) .
  • Experimental Setup : Dissolve compounds in D2O for NMR analysis at 500 MHz, using a mixing time of 300 ms for ROESY spectra.

Q. How does this compound influence metabolite profiles in ecological studies, such as plant-soil interactions?

  • Methodological Answer : In Populus euphratica ecosystems, this compound is identified as a differential metabolite (p < 0.05) between litter and bare soil. Use LC-QTOF-MS for untargeted metabolomics and PCA analysis to quantify fold changes (e.g., 1.31-fold increase in litter) .
  • Field Application : Combine soil sampling with GC-MS for volatile metabolites and MALDI-TOF for non-volatile compounds.

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships of this compound in preclinical studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate EC50 values. For neuroprotection assays, apply two-way ANOVA to compare caspase activity between L-NAT and D-NAT treatments, with post-hoc Tukey tests .
  • Reporting Standards : Adhere to NIH guidelines for preclinical data, including sample size justification and effect size calculations .

Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound for longitudinal studies?

  • Methodological Answer : Implement quality control (QC) protocols using USP reference standards. Monitor purity via HPLC (≥98%) and confirm chirality with polarimetry ([α]D²⁰ = -32.5° for D-enantiomer in water). Document synthetic routes (e.g., acetylation of D-tryptophan with acetic anhydride) and storage conditions (-20°C for stability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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